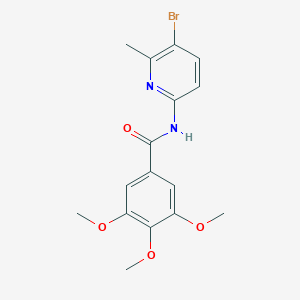![molecular formula C20H13BrClN3O2 B278374 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B278374.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide, also known as BPA, is a chemical compound that has been widely studied in scientific research. BPA belongs to the class of benzoxazole compounds and has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is not fully understood. However, it has been suggested that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential applications in various fields such as medicine, pharmacology, and biochemistry. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. However, one of the limitations of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
Orientations Futures
There are several future directions for the study of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide. One of the areas of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based fluorescent probes for biochemistry applications. Further studies are also needed to determine the mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide involves the reaction of 5-bromopyridin-3-amine with 2-aminobenzoic acid in the presence of phosphorus oxychloride to form 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbonyl chloride. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of triethylamine to yield N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
Applications De Recherche Scientifique
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied extensively for its potential applications in various fields. In pharmacology, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied for its potential use as a fluorescent probe in biochemistry.
Propriétés
Nom du produit |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
|---|---|
Formule moléculaire |
C20H13BrClN3O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H13BrClN3O2/c21-14-8-13(10-23-11-14)20-25-17-9-16(5-6-18(17)27-20)24-19(26)7-12-1-3-15(22)4-2-12/h1-6,8-11H,7H2,(H,24,26) |
Clé InChI |
YIMLTNRYPJOBQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)